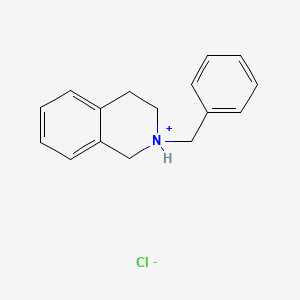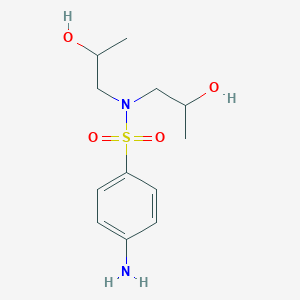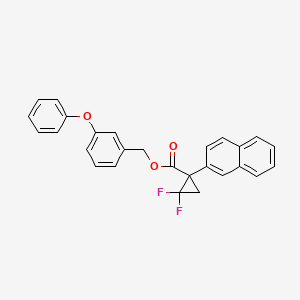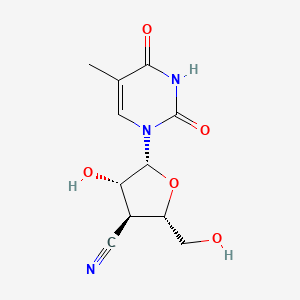
3'-CN-araT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-CN-araT, also known as 3’-cyano-2’,3’-didehydro-2’,3’-dideoxythymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a cyano group (-CN) attached to the 3’ position. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-CN-araT typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups.
Introduction of the cyano group: The protected thymidine is then subjected to a reaction with a cyanating agent, such as cyanogen bromide (BrCN), to introduce the cyano group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product, 3’-CN-araT.
Industrial Production Methods
Industrial production of 3’-CN-araT follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3’-CN-araT undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3’-CN-araT has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
3’-CN-araT exerts its effects by incorporating into DNA during replication. The cyano group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies. The primary molecular target is the DNA polymerase enzyme, which is responsible for DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
3’-azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
2’,3’-dideoxycytidine (ddC): Used in the treatment of HIV/AIDS.
2’,3’-dideoxyinosine (ddI): Another antiviral nucleoside analog.
Uniqueness
3’-CN-araT is unique due to the presence of the cyano group at the 3’ position, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the cyano group provides additional sites for chemical modification, potentially leading to the development of new derivatives with enhanced activity or reduced toxicity.
Properties
CAS No. |
115913-83-2 |
|---|---|
Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O5/c1-5-3-14(11(18)13-9(5)17)10-8(16)6(2-12)7(4-15)19-10/h3,6-8,10,15-16H,4H2,1H3,(H,13,17,18)/t6-,7-,8+,10-/m1/s1 |
InChI Key |
DWXOIPDJUIXUPY-BDNRQGISSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#N)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)


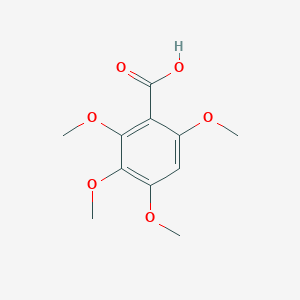
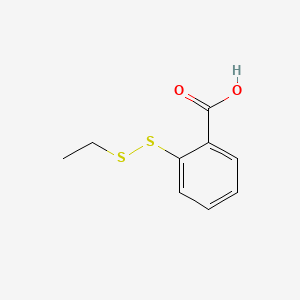
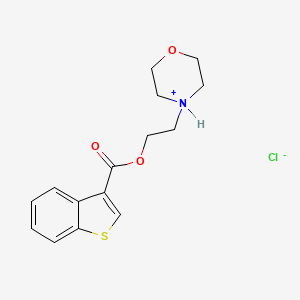
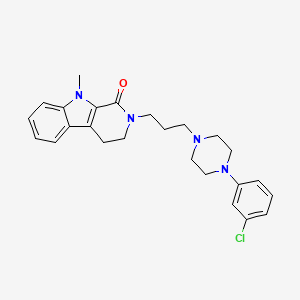
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
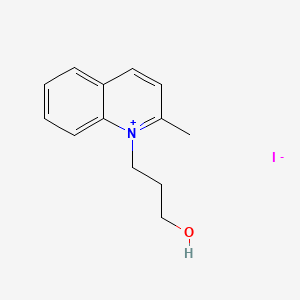
![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
